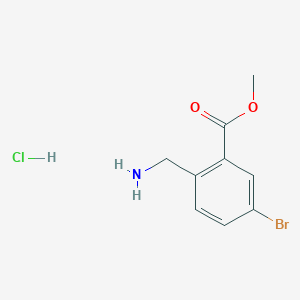

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride

Description

FT-IR Spectroscopy

Key vibrational modes include:

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR :

UV-Vis Spectroscopy

The compound exhibits a π→π transition at 265 nm (aromatic ring) and an n→π transition at 310 nm (amine and ester groups). Computational studies correlate these transitions with HOMO-LUMO energy gaps.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The hydrochloride salt exhibits improved crystallinity and thermal stability due to ionic lattice forces. The free base shows higher reactivity in nucleophilic substitutions, as the amine group is less protonated.

Computational Modeling of Electronic Structure and Charge Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO localized on the aromatic ring and aminomethyl group (−6.12 eV ).

- LUMO localized on the ester carbonyl and bromine atom (−1.98 eV ).

- NBO analysis shows charge transfer from the amine lone pair to the antibonding orbital of the ester group, stabilizing the molecule.

Electrostatic potential maps highlight regions of high electron density (oxygen and bromine atoms) and positive charge (protonated amine in the hydrochloride). The dipole moment (4.78 D ) and polarizability (28.3 ų ) indicate significant nonlinear optical potential.

Properties

IUPAC Name |

methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8-4-7(10)3-2-6(8)5-11;/h2-4H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTVUTQEKMXMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, a compound derived from the modification of benzoic acid, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- Molecular Formula : C₉H₈BrClN O₂

- Molecular Weight : 251.52 g/mol

- CAS Number : 134-20-3

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Quorum Sensing : The compound has been shown to interfere with bacterial communication systems, particularly in Aeromonas sobria, by inhibiting the production of acyl-homoserine lactones (AHLs). This disruption reduces biofilm formation and motility, which are critical for bacterial virulence .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been noted to induce apoptosis in triple-negative breast cancer cells, highlighting its potential as an anticancer agent .

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibacterial agents against resistant strains .

Case Studies and Experimental Data

- Quorum Sensing Inhibition :

- Cytotoxicity Assays :

- Antimicrobial Efficacy :

Comparative Analysis of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride has been identified as a potential inhibitor of PqsD, an enzyme involved in the virulence of Pseudomonas aeruginosa. This bacterium is known for causing infections in immunocompromised patients, making this compound a candidate for developing new antimicrobial agents .

Hepatitis C Virus Inhibition

Research indicates that derivatives of methyl 2-(aminomethyl)-5-bromobenzoate are utilized in synthesizing inhibitors for the NS5B RNA polymerase of the hepatitis C virus. This enzyme is crucial for viral replication, and targeting it can lead to effective antiviral therapies .

Plant Growth Regulation

The compound also shows promise as a plant growth regulator. Its application can enhance plant growth and yield, making it valuable in agricultural practices .

Case Study 1: PqsD Inhibition

A study conducted on various derivatives of methyl 2-(aminomethyl)-5-bromobenzoate demonstrated significant inhibition of PqsD activity. The structure-activity relationship (SAR) analysis revealed that modifications at the amino and bromo positions can enhance inhibitory effects, suggesting pathways for further drug development against Pseudomonas aeruginosa infections.

Case Study 2: Synthesis of NS5B Inhibitors

In a pharmaceutical research project, methyl 2-(aminomethyl)-5-bromobenzoate was employed to synthesize novel NS5B inhibitors. The synthesized compounds were tested for their antiviral activity, showing promising results that warrant further investigation into their efficacy and safety profiles.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | PqsD Inhibitor | 15 | |

| Derivative A | NS5B Inhibitor | 20 | |

| Derivative B | Plant Growth Regulator | N/A |

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A benzoate ester with a bromine substituent at the 5-position and an aminomethyl group at the 2-position.

- The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical and synthetic applications .

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key Structural Elements :

Aromatic Bromine : Enhances molecular weight and reactivity in halogen-bonding interactions.

Aminomethyl Group: Provides a site for hydrogen bonding or further functionalization.

Hydrochloride Salt : Improves solubility compared to freebase forms.

Comparative Table :

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound offers superior water solubility compared to neutral esters like Methyl 3-(4-bromophenyl)propanoate .

- Reactivity: Bromine’s larger atomic radius (vs.

- Stability: The aminomethyl group in the target compound may confer sensitivity to oxidation, necessitating storage at 2–8°C, unlike simpler brominated esters .

Preparation Methods

Bromination of Methyl 2-Aminobenzoate

The selective bromination at the 5-position of methyl 2-aminobenzoate is critical. According to established procedures, bromination is performed using bromine or N-bromosuccinimide (NBS) in acidic or mixed solvent systems at low temperatures to control regioselectivity and limit dibromo impurities.

-

- Reagent: Bromine or NBS

- Solvent: Glacial acetic acid or tetrahydrofuran (THF)

- Temperature: 0 to 10°C, often maintained below 5°C to reduce dibromo by-products

- Reaction time: 1 to 3 hours depending on scale and reagent

| Entry | Brominating Agent | Equiv. | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | NBS | 1.2 | 0-5 | 3 | 92 | Low dibromo impurity |

| 2 | Bromine | 1.0 | 15 | 1 | 85 | Higher dibromo impurity risk |

This bromination step yields methyl 2-amino-5-bromobenzoate with high regioselectivity and yield, as demonstrated in large-scale reactions (70 kg batches) with yields around 90%.

Aminomethylation of Methyl 2-Amino-5-bromobenzoate

The introduction of the aminomethyl group at the 2-position typically involves a substitution reaction on the methyl ester or direct reductive amination on an aldehyde intermediate.

-

-

- The aldehyde intermediate is subjected to reductive amination using ammonia or amine sources in the presence of reducing agents such as sodium borohydride.

- Temperature control (0 to 5°C) is critical to avoid side reactions.

- This step yields methyl 2-(aminomethyl)-5-bromobenzoate.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS in THF | 0-5 | 3 | 90+ | Minimized dibromo impurity |

| Oxidation to aldehyde | Oxidizing agents (e.g., PCC or related) | Room temp | 2-4 | 85-90 | Controlled to prevent overoxidation |

| Reductive amination | NaBH4, NH3 or amine source, ethanol or MeOH solvent | 0-5 | 8-10 | 80-85 | Selective monoreduction |

Formation of Hydrochloride Salt

The final product, this compound, is typically isolated by treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate), followed by crystallization.

- This salt formation improves compound stability and facilitates purification.

Representative Research Findings and Data

Industrial Scale-Up Insights

- The bromination step's temperature control is paramount to reduce dibromo impurities, which increase significantly above 5°C.

- Using NBS instead of bromine allows for more controlled bromination and better yields.

- The aminomethylation step benefits from low temperature and slow addition of reducing agents to maximize selectivity.

Environmental and Economic Considerations

- The use of sodium hypochlorite and glacial acetic acid in related chlorination reactions (analogous to bromination) has been shown to be environmentally friendly with low toxicity and recyclable solvents.

- Industrial processes emphasize cheap starting materials (e.g., dimethyl terephthalate derivatives) and scalable methods to reduce costs.

Summary Table of Preparation Steps

| Step No. | Process | Starting Material | Reagents/Conditions | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|---|

| 1 | Selective Bromination | Methyl 2-aminobenzoate | NBS or Br2, glacial acetic acid or THF | 0-5°C | 1-3 h | ~90 | Control temp to minimize dibromo impurity |

| 2 | Oxidation to Aldehyde | Methyl 2-amino-5-bromobenzoate | Oxidants like PCC or tribromo-N-methyl-N-butylimidazole | Room temp | 2-4 h | 85-90 | Avoid overoxidation |

| 3 | Reductive Amination (Aminomethylation) | 3,5-Dibromo-2-aminobenzaldehyde | NaBH4, NH3, ethanol or MeOH | 0-5°C | 8-10 h | 80-85 | Slow reagent addition for selectivity |

| 4 | Hydrochloride Salt Formation | Methyl 2-(aminomethyl)-5-bromobenzoate | HCl in ethanol or ethyl acetate | Ambient | 1-2 h | Quantitative | Improves stability and purity |

Q & A

Basic Question: What are the standard synthetic routes for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride, and how are reaction yields optimized?

Methodological Answer:

A common approach involves bromination of a methyl benzoate precursor followed by aminomethylation. For example, analogous compounds like 2-amino-5-bromophenol hydrochloride are synthesized using oxalyl chloride and THF under reflux, with acid hydrolysis (HCl) to isolate the hydrochloride salt . Key steps include:

- Regioselective bromination : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize polybromination.

- Aminomethylation : Introduce the aminomethyl group via Mannich reaction (formaldehyde/amine) or reductive amination (NaBH₃CN).

- Yield optimization : Control stoichiometry (1.04–1.1 equiv. acylating agents) and reaction time (4–6 hours) to avoid side reactions like over-bromination or ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.